molecular formula C22H15ClN4S B4619427 4-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile

4-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile

Cat. No. B4619427
M. Wt: 402.9 g/mol
InChI Key: ZBTBMHRHGHXBSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves multistep chemical reactions, including the formation of the triazole ring, introduction of the nitrile group, and incorporation of the thioether linkage. One common approach to synthesizing similar compounds is through the reaction of chloronitriles with thio-triazole derivatives in the presence of base, such as NaOH, in propanol, as indicated by Rud et al. (2016). This method allows for the formation of the desired triazole core and subsequent functionalization to introduce various groups, including the thioether linkage and the nitrile functionality.

Molecular Structure Analysis

The molecular structure of compounds within this class is often characterized using techniques such as X-ray crystallography, which can provide detailed information on the arrangement of atoms within the crystal lattice and the overall geometry of the molecule. Compounds with similar structures have been shown to crystallize in various space groups, with the molecular conformation influenced by the nature of the substituents attached to the triazole ring (Dong & Huo, 2009).

Chemical Reactions and Properties

The chemical reactivity of triazole derivatives can be influenced by the presence of electron-withdrawing or electron-donating groups within the molecule. The nitrile group, for instance, can participate in nucleophilic addition reactions due to its electrophilic carbon atom. Similarly, the triazole ring can engage in various chemical reactions, including cycloadditions and substitutions, depending on the reaction conditions and the nature of the reactants (Kataoka et al., 1998).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, can be affected by the presence and position of substituents on the triazole ring and the overall molecular structure. The solubility in different solvents can provide insights into the potential applications of these compounds in various domains, including pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of these compounds in chemical reactions and potential biological applications. The presence of the triazole ring, a known bioactive motif, suggests that these compounds might exhibit significant biological activity, which could be further explored in the context of their chemical properties (Jian, 2003).

References:

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of 1,2,4-triazole, such as the compound , demonstrate notable anticancer properties. These derivatives are recognized for their antifungal, antidepressant, and particularly anticancer activities, with drugs like anastrozole and letrozole exemplifying this due to their combination of nitrile groups and 1,2,4-triazole core in their molecular structures. The focus of ongoing research is to develop new derivatives and study their physical and chemical properties, with the aim to explore their potential in cancer treatment (Rud, Kaplaushenko, & Kucheryavyi, 2016).

Antimicrobial Applications

Another application of derivatives from the 1,2,4-triazole family, which includes the specified compound, is in antimicrobial treatments. The synthesis and testing of these compounds have shown them to possess moderate antimicrobial activities, furthering the understanding of their potential applications in combating various bacterial and fungal infections (Sah, Bidawat, Seth, & Gharu, 2014).

Inhibitory and Binding Properties

Studies have also explored the inhibitory and binding properties of 1,2,4-triazole derivatives, including those similar to the compound . These properties are significant in fields such as corrosion inhibition and molecular binding studies. For instance, research on the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in hydrochloric acid highlights their potential as corrosion inhibitors (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).

Photolysis Studies

Photolysis of related compounds, such as 1,3,4-oxadiazoles and derivatives, has been a subject of study, revealing intricate reactions under irradiation and providing insights into the photochemical behaviors of these compounds. This knowledge is crucial in fields like material science and photochemistry (Tsuge, Oe, & Tashiro, 1977).

Density Functional Theory (DFT) Studies

The compound's derivatives have been studied using DFT to understand their electronic and structural characteristics. This type of research helps in deciphering the molecular mechanisms underlying their biological and chemical activities, which is vital for developing new drugs and materials (Karayel, 2021).

properties

IUPAC Name

4-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4S/c23-20-9-5-4-8-19(20)21-25-26-22(27(21)18-6-2-1-3-7-18)28-15-17-12-10-16(14-24)11-13-17/h1-13H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTBMHRHGHXBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C#N)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile
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4-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile
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